9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one

Lipophilicity CNS drug design Physicochemical profiling

9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one (CAS 1051878-46-6; molecular formula C₁₅H₉F₃OS; molecular weight 294.29 g/mol) is a fluorinated tricyclic ketone belonging to the dibenzo[b,e]thiepin-11-one class. The scaffold features a seven-membered thiepin ring fused to two benzene rings, with a trifluoromethyl substituent at the 9-position and a ketone at the 11-position.

Molecular Formula C15H9F3OS
Molecular Weight 294.29 g/mol
Cat. No. B13101681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one
Molecular FormulaC15H9F3OS
Molecular Weight294.29 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3S1
InChIInChI=1S/C15H9F3OS/c16-15(17,18)10-6-5-9-8-20-13-4-2-1-3-11(13)14(19)12(9)7-10/h1-7H,8H2
InChIKeySIASYSYEWOCUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one: Core Physicochemical Profile and Procurement-Relevant Identity


9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one (CAS 1051878-46-6; molecular formula C₁₅H₉F₃OS; molecular weight 294.29 g/mol) is a fluorinated tricyclic ketone belonging to the dibenzo[b,e]thiepin-11-one class . The scaffold features a seven-membered thiepin ring fused to two benzene rings, with a trifluoromethyl substituent at the 9-position and a ketone at the 11-position. This compound serves as a versatile intermediate for synthesizing CNS-active 11-aminoalkylated derivatives, as established in foundational patent literature that explicitly claims trifluoromethyl substitution on this exact scaffold [1]. Its computed physicochemical profile—LogP of 4.54 and topological polar surface area (TPSA) of 17.07 Ų —positions it distinctly from its unsubstituted parent and oxygen-containing analogs for applications requiring modulated lipophilicity and membrane permeability.

Why 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one Cannot Be Replaced by Unsubstituted or Oxygen-Analog Counterparts


The 9-trifluoromethyl substituent fundamentally alters the physicochemical identity of the dibenzo[b,e]thiepin-11-one scaffold in ways that render simple analog substitution scientifically invalid. The unsubstituted parent dibenzo[b,e]thiepin-11(6H)-one (CAS 1531-77-7) exhibits a LogP of approximately 3.52 and a PSA of 42.37 Ų , while the 9-CF₃ derivative shifts to LogP 4.54 and TPSA 17.07 Ų —a LogP increase of over one full unit coupled with a 60% reduction in polar surface area. The oxygen analog 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one (CAS 4504-94-3) differs in both heteroatom identity (S vs. O) and CF₃ ring position . These differences are not cosmetic: the CF₃ group's strong electron-withdrawing character increases the dihedral angle between aromatic rings relative to the experimentally determined 56.5° of the parent scaffold [1], altering molecular shape and intermolecular recognition. For researchers procuring a synthetic intermediate with defined lipophilicity, electronic character, and scaffold geometry, generic substitution introduces uncontrolled variables that compromise reproducibility and downstream structure-activity interpretation.

9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Computed LogP: +1.02 Unit Increase Over the Unsubstituted Parent Dibenzo[b,e]thiepin-11(6H)-one

The 9-CF₃ substitution produces a substantial increase in computed lipophilicity relative to the unsubstituted parent scaffold. The target compound exhibits a computed LogP of 4.54 , compared to a computed LogP of 3.52 for the unsubstituted dibenzo[b,e]thiepin-11(6H)-one (CAS 1531-77-7) . This ΔLogP of +1.02 represents a greater than 10-fold increase in octanol-water partition coefficient, consistent with the well-established lipophilicity-enhancing effect of the trifluoromethyl group. An alternative measurement from Sielc reports the parent LogP as 3.41 [1], which would produce an even larger ΔLogP of +1.13. This magnitude of lipophilicity shift is pharmacokinetically meaningful, as LogP values in the 3–5 range are associated with optimal passive membrane permeability and blood-brain barrier penetration for CNS-targeted small molecules.

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area: 60% Reduction vs. Unsubstituted Parent Indicating Enhanced Membrane Permeability

The 9-CF₃ substituent reduces the computed topological polar surface area (TPSA) from 42.37 Ų for the unsubstituted parent to 17.07 Ų for the target compound —a decrease of 25.30 Ų, or approximately 60%. This TPSA value falls well below the widely cited threshold of 60 Ų for favorable oral absorption and below 90 Ų for blood-brain barrier penetration. In contrast, the parent compound's PSA of 42.37 Ų, while still within acceptable ranges, provides less passive permeability headroom. The TPSA reduction is mechanistically attributable to the CF₃ group replacing hydrogen atoms that contribute to the polar surface calculation, combined with conformational effects that alter the spatial distribution of the carbonyl oxygen.

Membrane permeability TPSA ADME prediction

Heteroatom Effect: Sulfur-Containing Thiepin vs. Oxygen-Containing Oxepin Trifluoromethyl Analog

When selecting between the sulfur-containing thiepin and oxygen-containing oxepin CF₃-substituted analogs, a measurable lipophilicity difference exists. The 9-CF₃-thiepin (target compound) has a computed LogP of 4.54 , while 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one (CAS 4504-94-3) has a computed LogP of 4.42 , yielding a ΔLogP of +0.12 in favor of the thiepin. The corresponding unsubstituted analogs show a similar trend: the unsubstituted thiepin LogP is 3.41–3.52 [1], while the unsubstituted oxepin LogP is 3.11 [2], a difference of 0.30–0.41 units. This consistent offset reflects the larger atomic radius and higher polarizability of sulfur versus oxygen, which enhances van der Waals interactions with hydrophobic environments. Additionally, the CF₃ group is positioned at the 9-position in the target thiepin versus the 3-position in the oxepin analog, introducing regioisomeric differentiation that may affect further derivatization chemistry.

Heteroatom substitution Oxepin vs. thiepin Lipophilicity tuning

Patent-Established Scaffold Precedent: Trifluoromethyl Substitution Explicitly Claimed for CNS-Active Dibenzo[b,e]thiepin-11-one Intermediates

United States Patent US3609167, filed in 1962 and assigned to Smith Kline & French Laboratories, explicitly claims dibenzo[b,e]thiepin-11-ones wherein 'the benzenoid rings may be substituted with a halogen such as chlorine or bromine, alkyl, alkoxy, alkylthio or trifluoromethyl group' [1]. This establishes that the 9-CF₃ substitution pattern on the dibenzo[b,e]thiepin-11-one scaffold has recognized utility as an intermediate for preparing 11-aminoalkylated derivatives with tranquilizer, antidepressant, antiemetic, and antihistamine activities. The patent further discloses that when Y is sulfur, 'said sulfur atom may be oxidized to the sulfoxide or sulfone,' providing a direct synthetic pathway from the 11-ketone to S-oxidized derivatives with potentially enhanced biological activity. While analogous patents exist for fluoro-substituted dibenzo[b,f]thiepins (different ring fusion) with neuroleptic claims [2] and for 7- and 8-substituted dibenzo[b,f]thiepins as anti-allergic agents [3], the [b,e] ring fusion with 9-CF₃ substitution occupies a distinct chemical space with CNS intermediate claims.

CNS drug intermediate Patent precedent Freedom to operate

Substituent Electronic Effects on Scaffold Geometry: CF₃-Induced Dihedral Angle Modulation Beyond the Parent 56.5° Baseline

X-ray crystallographic analysis of the unsubstituted parent dibenzo[b,e]thiepin-11(6H)-one establishes that the seven-membered thiepin ring adopts a distorted boat conformation, with the dihedral angle between the mean planes of the two fused benzene rings measuring 56.5(1)° [1]. Studies of substituent effects on the dibenzo[b,e]thiepin framework have demonstrated that electron-withdrawing groups (EWGs) increase this dihedral angle, while electron-donating substituents promote planarity . The trifluoromethyl group is one of the strongest EWGs commonly employed in medicinal chemistry (Hammett σₚ = +0.54, σₘ = +0.43), and its placement at the 9-position—conjugated to the ketone through the aromatic ring—is predicted to increase the inter-ring dihedral angle beyond 56.5°. This conformational change has direct implications for molecular recognition: a larger dihedral angle alters the spatial presentation of the ketone and aromatic ring pharmacophoric elements, potentially affecting target binding geometry relative to analogs with electron-donating or neutral 9-substituents.

Conformational analysis Substituent effects Molecular recognition

Antiviral Scaffold Validation: Dibenzo[b,e]thiepin Derivatives as Dengue Virus Replication Inhibitors

A 2019 study published in Medicinal Chemistry Research demonstrated that dibenzo[b,e]thiepin derivatives inhibit dengue virus (DENV) replication through a dual mechanism involving both a target-based drug design strategy focused on DENV helicase and repurposing of the known dibenzo[b,e]thiepine scaffold extensively used in antidepressants [1]. The study established a correlation between in vitro antiviral activity and in silico docking results, with the majority of active compounds inhibiting viral helicase [1]. A separate study published in the Journal of Virology (2014) identified dihydrodibenzothiepines (DHBTs) through high-throughput screening as potent inhibitors of DENV serotype 2, with the lead compound SKI-417616 acting through antagonism of the host dopamine D4 receptor and subsequent repression of ERK phosphorylation [2]. While the specific 9-CF₃ derivative was not among the compounds tested in these studies, the validated antiviral activity of the dibenzo[b,e]thiepin scaffold provides a compelling rationale for procuring the 9-CF₃ analog as a building block for next-generation antiviral lead optimization, where the enhanced lipophilicity and modulated electronic properties may improve potency or selectivity.

Antiviral research Dengue virus Scaffold repurposing

High-Impact Application Scenarios for 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one Based on Quantitative Evidence


CNS Drug Intermediate: Synthesis of 11-Aminoalkylated Derivatives with Enhanced Blood-Brain Barrier Penetration Potential

The combination of LogP 4.54 and TPSA 17.07 Ų [1] places this compound in an optimal physicochemical window for CNS drug candidates. The 11-ketone serves as a direct precursor for 11-aminoalkylated derivatives—a transformation explicitly described in US Patent 3609167, which claims CF₃-substituted dibenzo[b,e]thiepin-11-ones as intermediates for compounds with tranquilizer, antidepressant, and antiemetic activities . Procurement of the 9-CF₃ intermediate, rather than the unsubstituted parent (LogP 3.52, PSA 42.37), is recommended when the downstream target profile requires elevated lipophilicity for CNS penetration while maintaining the established dibenzothiepin pharmacophore. The patent-precedented synthetic route through the 11-ketone to 11-aminoalkyl derivatives provides a well-defined pathway for medicinal chemistry programs.

Antiviral Lead Optimization: CF₃-Enhanced Dibenzothiepin Scaffold for Next-Generation Dengue Virus Inhibitors

With the dibenzo[b,e]thiepin scaffold validated as a dengue virus replication inhibitor through both helicase-targeted and D4 receptor-mediated mechanisms [1], the 9-CF₃ analog offers a differentiated entry point for structure-activity relationship expansion. The +1.02 LogP shift and 60% TPSA reduction relative to the unsubstituted scaffold provide physicochemical diversity not explored in published anti-dengue series. Researchers can leverage the 11-ketone as a synthetic handle for generating diverse C-11 substituted analogs while retaining the CF₃-mediated lipophilicity enhancement. This compound is particularly suitable for programs seeking to improve cellular permeability or modulate metabolic stability of the dibenzothiepin antiviral chemotype.

Asymmetric Synthesis and Chiral Sulfoxide Development: S-Oxidation of the 9-CF₃-Thiepin Scaffold

Dibenzo[b,e]thiepin-11(6H)-ones are established substrates for asymmetric oxidation to chiral sulfoxides, as documented in the literature [1]. The 9-CF₃ substituent introduces an electron-withdrawing bias that can influence both the rate and enantioselectivity of sulfur oxidation. The patent US3609167 explicitly notes that when Y is sulfur, 'said sulfur atom may be oxidized to the sulfoxide or sulfone' . For programs developing chiral sulfoxide-based catalysts or biologically active S-oxide derivatives, the 9-CF₃-thiepin provides a distinct electronic environment compared to unsubstituted or electron-donating analogs, potentially yielding differentiated stereochemical outcomes in asymmetric oxidation reactions. The ketone group further enables orthogonal derivatization at C-11 following sulfur oxidation.

Physicochemical Property Benchmarking and in Silico Model Calibration for Dibenzothiepin Compound Libraries

The in silico study by Stecoza et al. (2011) on 127 dibenzothiepine compounds highlighted low aqueous solubility combined with high permeability as characteristic biopharmaceutical properties of this scaffold class, with predicted pharmacokinetic profiles favorable for psychotropic activity [1]. The 9-CF₃ derivative, with its well-defined computed properties (LogP 4.54, TPSA 17.07, 0 H-bond donors, 2 H-bond acceptors, 0 rotatable bonds) , serves as an ideal reference compound for calibrating computational ADME models applied to fluorinated dibenzothiepin libraries. Its extreme TPSA value (17.07 Ų) and high LogP make it a useful boundary condition for testing the predictive range of permeability and solubility algorithms, while its rigid structure (0 rotatable bonds) minimizes conformational noise in docking and molecular dynamics simulations.

Quote Request

Request a Quote for 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.